molecular formula C12H13N3 B075229 2,2'-Dipicolylamine CAS No. 1539-42-0

2,2'-Dipicolylamine

Cat. No.: B075229
CAS No.: 1539-42-0
M. Wt: 199.25 g/mol
InChI Key: KXZQYLBVMZGIKC-UHFFFAOYSA-N
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Description

2,2'-Dipicolylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis(pyridin-2-ylmethyl)amine, also known as 2,2’-Dipicolylamine or Bis(2-pyridylmethyl)amine, is a tridentate ligand that shows high selectivity for Zn^2+ ions . It is used to detect Zn^2+ with low concentration in biological and environmental samples .

Mode of Action

Bis(pyridin-2-ylmethyl)amine can be used as a reactant to synthesize di(2-pyridylmethylamino)alkanoic esters using ω-iodoaliphatic carboxylic esters in the presence of triethylamine . It can also be used as a ligand to synthesize iron complexes by treating with iron trichloride . These iron complexes can be used to catalyze the direct hydroxylation of benzene to phenol .

Biochemical Pathways

It is known that the compound can interact with zn^2+ ions and iron complexes, which play important roles in various biological processes .

Pharmacokinetics

It is known that the compound is partially miscible in water , which may influence its bioavailability and distribution in the body.

Result of Action

The result of Bis(pyridin-2-ylmethyl)amine’s action depends on its application. For instance, when used as a reactant in the synthesis of di(2-pyridylmethylamino)alkanoic esters, it contributes to the formation of these esters . When used as a ligand in the synthesis of iron complexes, it enables the catalysis of the direct hydroxylation of benzene to phenol .

Action Environment

The action of Bis(pyridin-2-ylmethyl)amine can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability . Additionally, the presence of other ions or compounds, such as Zn^2+ ions or iron complexes, can influence its mode of action .

Biochemical Analysis

Biochemical Properties

Bis(pyridin-2-ylmethyl)amine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of platinum complexes, which have potential anticancer properties . The compound’s ability to form stable complexes with metal ions allows it to interact with various biomolecules in unique ways .

Cellular Effects

The effects of Bis(pyridin-2-ylmethyl)amine on cells are largely dependent on the specific metal complex it forms. For example, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown cytotoxic activities against human breast cancer cells (MCF-7), indicating potential for use in cancer treatment .

Molecular Mechanism

The molecular mechanism of Bis(pyridin-2-ylmethyl)amine is largely dependent on the specific metal complex it forms. For instance, in platinum complexes, Bis(pyridin-2-ylmethyl)amine acts as a ligand, binding to the platinum ion and allowing the complex to interact with biomolecules in unique ways . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Bis(pyridin-2-ylmethyl)amine over time in laboratory settings can vary depending on the specific conditions and the metal complex it forms. For instance, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown stability over time, making them potential candidates for long-term studies .

Dosage Effects in Animal Models

The effects of Bis(pyridin-2-ylmethyl)amine in animal models can vary depending on the dosage and the specific metal complex it forms. Specific studies detailing the dosage effects of Bis(pyridin-2-ylmethyl)amine in animal models are currently limited .

Metabolic Pathways

Given its ability to form stable complexes with metal ions, it is possible that it could interact with various enzymes and cofactors within these pathways .

Transport and Distribution

Given its ability to form stable complexes with metal ions, it is possible that it could be transported and distributed in a manner similar to these ions .

Subcellular Localization

Given its ability to form stable complexes with metal ions, it is possible that it could localize to areas of the cell where these ions are typically found .

Properties

IUPAC Name

1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine
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InChI

InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZQYLBVMZGIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061767
Record name N-(2-Pyridylmethyl)pyridine-2-methylamine
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Molecular Weight

199.25 g/mol
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,2'-Dipicolylamine
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CAS No.

1539-42-0
Record name Bis(2-pyridylmethyl)amine
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Record name 2,2'-Dipicolylamine
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Record name 2,2'-Dipicolylamine
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Record name 2-Pyridinemethanamine, N-(2-pyridinylmethyl)-
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Record name N-(2-Pyridylmethyl)pyridine-2-methylamine
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Record name N-(2-pyridylmethyl)pyridine-2-methylamine
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Record name 2,2'-DIPICOLYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2'-Dipicolylamine interact with metal ions?

A1: this compound acts as a tridentate ligand, coordinating with metal ions like Zn(II), Cu(II), and Re(I) through its three nitrogen atoms. This forms stable complexes with varying geometries depending on the metal ion and other ligands present. [, , , , , , , ]

Q2: What is the significance of this compound's affinity for phosphates in biological systems?

A2: this compound-metal complexes, particularly with Zn(II), exhibit a high affinity for phosphates. This property enables them to target phosphatidylserine (PS) exposed on the outer leaflet of apoptotic and necrotic cell membranes. [, , , ] This selective targeting makes them valuable tools for imaging cell death and potentially for targeted drug delivery.

Q3: Can this compound facilitate cell membrane penetration?

A3: Yes, studies have shown that conjugating octaarginine, a cell-penetrating peptide, to this compound (DPA-R8) significantly enhances its membrane permeation in the presence of metal ions, particularly Ni(II). [] This is attributed to DPA's interaction with phospholipids, facilitating direct membrane penetration without relying on endocytosis.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Common techniques include: * NMR spectroscopy: Confirms structure, elucidates coordination modes, and studies solution behavior. [, , , ] * IR spectroscopy: Identifies functional groups and coordination bonds. [, ]* Mass spectrometry: Determines molecular weight and analyzes fragmentation patterns. [, ]* X-ray crystallography: Provides detailed three-dimensional structures of crystalline complexes. [, , , , , ]* UV-Vis and fluorescence spectroscopy: Characterize optical properties and investigate sensing mechanisms. [, , , , , , ]

Q6: How is this compound used in catalysis?

A6: this compound ligands, when complexed with metals like chromium, can act as catalysts for olefin oligomerization reactions, particularly ethylene trimerization and tetramerization. [] The selectivity towards specific products is influenced by factors like the metal's oxidation state, ligand structure, and reaction conditions.

Q7: How is computational chemistry employed in this compound research?

A7: Computational methods, like Density Functional Theory (DFT), are used to investigate various aspects, including:* Mechanism elucidation: Understanding the catalytic cycle of ethylene trimerization/tetramerization by Cr-DPA complexes. []* Structure-activity relationships: Predicting the binding affinities of DPA derivatives with metal ions and biomolecules.* Molecular dynamics simulations: Studying the interaction of DPA-conjugates with cell membranes and their penetration mechanisms. []

Q8: How do modifications to the this compound structure affect its metal binding properties?

A8: Even subtle modifications can impact metal binding. For example, replacing a 2-picolyl group in this compound with a 4-picolyl group can significantly alter the Zn(II) affinity and improve the fluorescence turn-on of Zn(II)-selective sensors. []

Q9: How can this compound be functionalized for conjugation to biomolecules?

A9: Various functional groups can be introduced into the DPA scaffold for bioconjugation, including:

  • Alkene or alkyne groups: For click chemistry reactions with azide-modified biomolecules. [, ]
  • Isothiocyanate groups: For reacting with amine groups on peptides and proteins. []
  • Amide bonds: For linking DPA to various molecules like fluorescent dyes. [, , ]

Q10: What formulation strategies can be used to improve the stability and bioavailability of this compound-based compounds?

A10: Strategies include:

  • Conjugation to macromolecules: Like albumin, to increase circulation time and improve pharmacokinetic properties. []
  • Formation of micelles: Using amphiphilic DPA derivatives to encapsulate and deliver therapeutic agents. []

Q11: What research infrastructure and resources are important for advancing this compound research?

A11: Key resources include:

    Q12: What are some historical milestones in this compound research?

    A12: Milestones include:

    • Development of fluorescent sensors: Utilizing DPA's metal binding properties for biological imaging. [, , , ]
    • Exploration of catalytic applications: Expanding its use in organic synthesis and material science. []
    • Development of bioconjugation strategies: Enabling the creation of targeted probes and therapeutics. [, , ]

    Q13: What are some examples of cross-disciplinary research involving this compound?

    A13: Examples include:

    • Chemistry and biology: Designing DPA-based probes for imaging cell death and tracking biological processes. [, , , ]
    • Chemistry and materials science: Developing DPA-metal complexes for catalytic applications and material design. []
    • Chemistry and medicine: Exploring the potential of DPA conjugates as targeted therapeutics and drug delivery vehicles. [, ]

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